molecular formula C9H14O4 B3154139 2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 7719-08-6

2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B3154139
CAS No.: 7719-08-6
M. Wt: 186.2 g/mol
InChI Key: BOVPVRGRPPYECC-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexanecarboxylic acid, featuring a methoxycarbonyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, where the mixture is heated to facilitate the formation of the ester. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution

Properties

IUPAC Name

2-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)cyclohexanecarboxylic acid
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid

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